1-[(2-Ethoxynaphthalen-1-yl)methylamino]propan-2-ol;hydrochloride
Overview
Description
1-[(2-Ethoxynaphthalen-1-yl)methylamino]propan-2-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a naphthalene moiety, which is a bicyclic structure made up of two fused benzene rings. This particular compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1-[(2-Ethoxynaphthalen-1-yl)methylamino]propan-2-ol;hydrochloride has a wide range of scientific research applications, including:
Preparation Methods
The synthesis of 1-[(2-Ethoxynaphthalen-1-yl)methylamino]propan-2-ol;hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxynaphthalene and propan-2-ol.
Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Synthetic Routes: The synthetic route may involve the formation of an intermediate compound, which is then further reacted to form the final product.
Industrial Production: On an industrial scale, the production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2-Ethoxynaphthalen-1-yl)methylamino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxynaphthalen-1-yl)methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(2-Ethoxynaphthalen-1-yl)methylamino]propan-2-ol;hydrochloride can be compared with other similar compounds, such as:
Propranolol: A well-known beta-adrenergic antagonist with a similar naphthalene moiety.
1-[(2-Hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride: Another compound with a similar structure but different functional groups.
(S)-1-(Methylamino)propan-2-ol hydrochloride: A compound with a similar backbone but different substituents .
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Properties
IUPAC Name |
1-[(2-ethoxynaphthalen-1-yl)methylamino]propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-3-19-16-9-8-13-6-4-5-7-14(13)15(16)11-17-10-12(2)18;/h4-9,12,17-18H,3,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRHEVCCCLTFAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCC(C)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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